molecular formula C9H6N4O2 B3351000 2-amino-6-nitro-1H-indole-3-carbonitrile CAS No. 325733-95-7

2-amino-6-nitro-1H-indole-3-carbonitrile

Cat. No.: B3351000
CAS No.: 325733-95-7
M. Wt: 202.17 g/mol
InChI Key: CTRHEWVKEPPYDG-UHFFFAOYSA-N
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Description

2-Amino-6-nitro-1H-indole-3-carbonitrile (CAS Number: 325733-95-7) is a nitro-substituted indole derivative with the molecular formula C9H6N4O2 and a molecular weight of 202.17 g/mol . This compound is characterized by an amino group and a carbonitrile moiety on its indole core, a structure known for its significant relevance in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug design, frequently serving as a core template for developing potent therapeutic agents . Specifically, indole-based derivatives are extensively investigated for their promising antiproliferative activities and their potential as multi-kinase inhibitors . Research on analogous structures has demonstrated potent inhibitory effects against key oncogenic kinases, including EGFR, BRAFV600E, and VEGFR-2, which are critical targets in cancer therapy . These compounds can induce apoptosis and inhibit cell proliferation in various human cancer cell lines, highlighting the value of the indole-3-carbonitrile framework in anticancer drug discovery . As a building block, this compound offers researchers a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. Safety and Handling: Please refer to the Safety Data Sheet for comprehensive handling information. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-4-7-6-2-1-5(13(14)15)3-8(6)12-9(7)11/h1-3,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHEWVKEPPYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585867
Record name 2-Amino-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325733-95-7
Record name 2-Amino-6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 6 Nitro 1h Indole 3 Carbonitrile: Advanced Approaches and Mechanistic Insights

Classical and Conventional Synthetic Routes to Indole (B1671886) Derivatives

Several classical name reactions have been the cornerstone of indole synthesis for over a century. While often requiring harsh conditions, their adaptability has kept them relevant. Their application to the synthesis of a complex target like 2-amino-6-nitro-1H-indole-3-carbonitrile would necessitate significant modifications and carefully chosen starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success.

For the synthesis of this compound, a hypothetical Fischer approach would require the reaction of (4-nitrophenyl)hydrazine with a carbonyl compound that could provide the 2-amino and 3-carbonitrile functionalities. A potential candidate for the carbonyl component would be an α-aminocyano ketone or a related precursor. However, the stability of such a carbonyl compound under the strongly acidic conditions typical for the Fischer synthesis presents a significant challenge. Electron-withdrawing groups, such as the nitro group on the phenylhydrazine ring, can hinder the reaction.

Table 1: Hypothetical Fischer Indole Synthesis Parameters

ParameterDescription
Aryl Hydrazine (B178648) (4-nitrophenyl)hydrazine
Carbonyl Component α-amino-α-cyanoacetone (or a protected derivative)
Catalyst Brønsted or Lewis Acid (e.g., Polyphosphoric acid, ZnCl₂)
Key Steps 1. Formation of (4-nitrophenyl)hydrazone. 2. Tautomerization to an ene-hydrazine. 3. Acid-catalyzed-sigmatropic rearrangement. 4. Cyclization and elimination of ammonia.
Challenges Stability of the carbonyl substrate under acidic conditions; potential for side reactions due to the multiple functional groups.

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. This method is one of the few base-catalyzed thermal cyclizations known to produce indoles from N-acyl-o-toluidines. The vigorous reaction conditions (200–400 °C) generally limit its application to the synthesis of 2-alkynylindoles and other robustly substituted derivatives.

Adapting the Madelung synthesis for this compound would be challenging. A plausible starting material would be an appropriately substituted N-(2-methyl-5-nitrophenyl)amide. The high temperatures and strongly basic conditions required for the cyclization are likely incompatible with the cyano and amino functional groups. Recent modifications, however, have enabled the synthesis of 3-cyanoindoles via a one-pot, two-step Madelung-type procedure, suggesting that with careful optimization of reaction conditions and choice of base, this route might be feasible.

Table 2: Potential Madelung Synthesis Adaptation

ParameterDescription
Starting Material N-(2-methyl-5-nitrophenyl)-2-cyanoacetamide
Base Strong base (e.g., NaOEt, KHMDS, DBN)
Temperature High temperature (typically >200 °C), though modern variants may use lower temperatures.
Key Steps 1. Deprotonation at the benzylic methyl group and amide nitrogen. 2. Intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. 3. Dehydration to form the indole ring.
Challenges Harsh reaction conditions potentially degrading the nitro, amino, and cyano groups. Low yields are common.

The Bartoli indole synthesis is a versatile method that produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This reaction is particularly effective for the synthesis of 7-substituted indoles and benefits from sterically bulky ortho substituents, which facilitate the key-sigmatropic rearrangement step. Typically, three equivalents of the Grignard reagent are required for the reaction to proceed to completion when starting from a nitroarene.

Given that the target molecule contains a nitro group, the Bartoli synthesis is a conceptually appealing route. A potential starting material could be 1,3-dinitro-4-methylbenzene or a similar dinitro-aromatic compound. The choice of the vinyl Grignard reagent would be critical to install the desired substituents at the C2 and C3 positions. For instance, a vinyl Grignard bearing a protected amino group or a precursor to the nitrile could be envisioned. The reaction's ability to tolerate various functional groups makes it a more promising classical approach compared to the Fischer or Madelung syntheses for this specific target.

Table 3: Conceptual Bartoli Synthesis Approach

ParameterDescription
Nitroarene 2,4-dinitrotoluene or a related ortho-substituted dinitroarene.
Grignard Reagent A substituted vinylmagnesium bromide (e.g., 1-cyano-2-magnesiobromopropene, with a protected amino group).
Stoichiometry 3 equivalents of Grignard reagent per equivalent of nitroarene.
Key Steps 1. Addition of Grignard reagent to the nitro group. 2. Formation of a nitrosoarene intermediate. 3. A second addition of the Grignard reagent. 4.-sigmatropic rearrangement. 5. Cyclization and rearomatization.
Advantages Starts from a nitro-substituted arene; tolerance for various functional groups.

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process for preparing indoles from o-nitrotoluenes. The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The second step is a reductive cyclization of the intermediate enamine to afford the indole. This method is widely used due to its high yields, mild conditions, and the commercial availability of many starting o-nitrotoluenes.

Table 4: Modified Leimgruber-Batcho Synthesis Strategy

ParameterDescription
Starting Material 4-substituted-2-nitrotoluene (e.g., 4-cyano-2-nitrotoluene).
Enamine Formation Reaction with a reagent capable of introducing the C2-amino and C3-cyano groups (e.g., a derivative of malononitrile).
Reduction Methods Catalytic hydrogenation (e.g., Raney Nickel, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/acetic acid).
Key Steps 1. Formation of a substituted enamine from the o-nitrotoluene. 2. Reduction of the nitro group to an amine. 3. Spontaneous cyclization onto the enamine. 4. Elimination to form the indole ring.
Advantages High yields, mild conditions, and direct use of nitro-substituted precursors.

Multi-Component Reaction (MCR) Strategies for the Synthesis of Indole Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as powerful tools in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity.

The synthesis of highly substituted 2-aminoindoles is an area where MCRs have been particularly successful. Several one-pot procedures have been developed for the construction of 2-amino-3-cyanoindoles and related structures. A highly relevant and efficient strategy involves a one-pot, two-step process starting from a 2-halonitrobenzene and a cyanoacetamide.

This methodology can be directly adapted for the synthesis of this compound. The proposed synthesis would begin with a suitably substituted 2-halonitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670) or 2-fluoro-5-nitrobenzonitrile. The first step is a nucleophilic aromatic substitution (SNAr) reaction with malononitrile (B47326) or cyanoacetamide under basic conditions to generate a 2-cyano-2-(nitrophenyl)acetamide intermediate. This is followed by an in-situ reductive cyclization, where the nitro group is reduced to an amine, which then cyclizes onto one of the nitrile groups to form the 2-aminoindole ring system.

Table 5: Proposed One-Pot MCR Synthesis of this compound

StepReagents and ConditionsMechanism
1. SNAr Reaction Starting Materials: 2-chloro-5-nitrobenzonitrile (B92243) and malononitrile. Base: NaH Solvent: DMF Temperature: Room TemperatureThe base deprotonates malononitrile, creating a nucleophile that attacks the electron-deficient aromatic ring, displacing the halide.
2. Reductive Cyclization Reducing Agents: Zn dust, FeCl₃ Acid: HCl Temperature: 100 °CThe nitro group is reduced to an amino group. The newly formed aniline (B41778) then undergoes intramolecular cyclization by attacking one of the nitrile groups, followed by tautomerization to yield the final 2-aminoindole product.

This one-pot MCR approach offers a highly efficient and direct route to the target compound, avoiding the harsh conditions of many classical methods and streamlining the synthetic process by minimizing purification steps.

Exploration of Diverse Reactant Combinations

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.net The synthesis of 2-aminoindole-3-carbonitrile derivatives often employs MCRs that bring together diverse reactants to rapidly build the core indole structure.

A common strategy involves the reaction of an appropriately substituted aniline, a source of the nitrile group (such as malononitrile), and a third component that facilitates the cyclization. For the target molecule, a potential precursor would be 4-nitroaniline. One established one-pot, two-step method for synthesizing 2-amino-indole-3-carboxamides starts with a 2-halonitrobenzene, which undergoes a nucleophilic aromatic substitution (SNAr) with a cyanoacetamide, followed by a reductive cyclization using reagents like zinc and ferric chloride to form the 2-aminoindole ring system. nih.gov

Another versatile MCR approach involves the Ugi four-component reaction (U-4CR). researchgate.net This reaction typically combines an aniline, an aldehyde (like glyoxal (B1671930) dimethyl acetal), an isocyanide, and an acid (such as formic acid) to produce an intermediate that can then undergo an acid-induced cyclization to yield multi-substituted indole derivatives. researchgate.net While not directly yielding the 2-amino-3-carbonitrile, this highlights the power of MCRs in assembling diverse indole cores. researchgate.net

The following table summarizes representative reactant combinations used in MCRs for the synthesis of functionalized indoles.

Reactant 1Reactant 2Reactant 3Reactant 4Key Product Type
Substituted AnilinesGlyoxal dimethyl acetalFormic AcidIsocyanidesIndole-2-carboxamides researchgate.net
2-HalonitrobenzeneCyanoacetamidesBase (e.g., NaH)Reducing Agent (e.g., Zn/FeCl₃)2-Amino-indole-3-carboxamides nih.gov
IndolesAldehydesMalononitrile-2-Amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles rsc.org
Acetophenone (B1666503) OximeAldehydeMalononitrile-2-Amino-4,6-diarylpyridine-3-carbonitriles researchgate.net

Catalyst-Free and Environmentally Benign MCR Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing catalyst-free and environmentally friendly synthetic methods. Several MCRs for indole synthesis have been successfully performed under catalyst-free conditions, often utilizing green solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net

For instance, the synthesis of certain 3-substituted indoles can be achieved through a catalyst-free MCR process using polyethylene glycol 400 as a reaction promoter and medium. openmedicinalchemistryjournal.com This method involves the reaction between an indole, an aromatic aldehyde, and a C-H activated acid. openmedicinalchemistryjournal.com Similarly, an efficient one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been described by simply heating a mixture of an acetophenone oxime, an aldehyde, and malononitrile without any catalyst under solvent-free conditions. researchgate.net

These approaches offer significant advantages by minimizing waste, avoiding potentially toxic metal catalysts, and simplifying purification procedures. The development of such catalyst-free MCRs is a significant step towards more sustainable chemical manufacturing. rsc.org

Catalytic Approaches in the Synthesis of Indole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of indole derivatives, including precursors to this compound, has greatly benefited from various catalytic strategies.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium, copper, and cobalt, are widely used to catalyze the formation of the indole ring. mdpi.com These methods often involve cross-coupling and cyclization reactions that are highly efficient and tolerant of a wide range of functional groups.

Palladium-catalyzed reactions, such as the Larock indole synthesis, are powerful methods for constructing substituted indoles. biosynth.com For example, the synthesis of nitroindoles and subsequent aminoindoles can be achieved via intermolecular cyclization of terminal alkynes and 2-haloanilines using a palladium catalyst. researchgate.net Copper-catalyzed reactions are also prevalent. A method for preparing 2-aminoindole derivatives involves a copper-catalyzed reaction of picolinoyl-protected indoles with tert-butyl nitrite (B80452), followed by a reduction step. google.com

Cobalt-catalyzed reactions have also been employed for indole synthesis through cross-dehydrogenative coupling of ortho-alkenylanilines or the cyclization of ureas and alkynes. mdpi.com These transition metal-catalyzed approaches provide reliable routes to a diverse array of indole derivatives.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. mdpi.com Chiral phosphoric acids, for example, have been used in the asymmetric synthesis of bis(1H-indole-3-yl)-piperidine-2-carboxylates. rsc.orgnih.gov

In the context of MCRs, organocatalysts can facilitate the synthesis of indole-containing heterocycles. For instance, sodium lauryl sulfate (B86663) (SDS), a common surfactant, has been shown to act as an effective organocatalyst for the condensation of salicylaldehyde (B1680747), malononitrile, and substituted indoles in water to produce 3-substituted indoles. rsc.org The use of readily available and non-toxic organocatalysts makes these methods attractive for sustainable synthesis. mdpi.com

Heterogeneous and Nanomagnetic Catalysis for Sustainable Synthesis

To address the challenges of catalyst separation and recycling, heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention. nanochemres.org These catalysts offer the advantages of easy separation from the reaction mixture using an external magnet, high stability, and reusability. doaj.org

Iron(III) oxide (Fe₃O₄) magnetic nanoparticles (MNPs) have been used as a highly efficient catalyst for the synthesis of various indole derivatives. nanochemres.orgdoaj.org For example, Fe₃O₄ MNPs can catalyze the three-component reaction of primary amines, 1,3-dicarbonyl compounds, and activated acetylenic compounds under solvent-free conditions. researchgate.net Similarly, nanocomposite aerogels containing nickel ferrite (B1171679) (NiFe₂O₄) dispersed in a silica (B1680970) matrix have been shown to be effective catalysts for the synthesis of bis(indolyl)methanes at room temperature. mdpi.com The development of such magnetically recoverable nanocatalysts is a key area of research for creating more sustainable and cost-effective synthetic processes. nih.gov

Biocatalytic Pathways (if applicable to indole derivatives)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct enzymatic synthesis of a highly functionalized molecule like this compound is not widely reported, biocatalytic methods are being explored for the synthesis of the core indole scaffold. livescience.io

One emerging approach involves the use of monoamine oxidase (MAO-N) enzymes to biocatalytically aromatize indoline (B122111) derivatives into indoles. livescience.io This chemo-enzymatic strategy demonstrates the potential of using enzymes for the synthesis of non-chiral aromatic molecules under mild reaction conditions, presenting a greener alternative to traditional chemical methods that often require harsh conditions and stoichiometric oxidizing agents. livescience.io

Mechanistic Investigations of Indole Derivative Formation

A deep understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and designing novel pathways to complex indole derivatives. researchgate.net Mechanistic studies, encompassing the identification of transient intermediates, kinetic analysis of elementary steps, and computational modeling, provide invaluable insights into the transformation process.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to confirming a proposed reaction pathway. In the synthesis of indole derivatives, various intermediates have been proposed and identified depending on the specific methodology.

For instance, in palladium-catalyzed indole syntheses, which are powerful tools for constructing the indole nucleus, the reaction pathways involve distinct organopalladium intermediates. mdpi.com One common strategy involves a Sonogashira cross-coupling reaction followed by cyclization. Mechanistic studies of such a sequence for the synthesis of N,N-dialkyl-2-(1-alkynyl)aniline revealed that this compound is a key intermediate which then undergoes further transformations to form the indole ring. mdpi.com Similarly, in three-component syntheses catalyzed by palladium, a palladium intermediate is believed to be the key step that facilitates the cyclization. mdpi.com

In base-catalyzed multi-component reactions, which can be used to generate highly substituted indoles, the mechanism often proceeds through a series of condensation and cyclization steps. For example, the reaction of salicylaldehyde with an active methylene (B1212753) compound like malononitrile is proposed to initially form a 2-iminochrome intermediate via Knoevenagel condensation and subsequent cyclization. rsc.org This intermediate then reacts with an indole nucleophile to yield the final 3-substituted product. Another proposed mechanism in base-catalyzed reactions involves the initial deprotonation of the indole N-H bond, which then allows the indole to react with an aldehyde, forming a 3-indolylalcohol intermediate. rsc.org

In reactions involving 3-cyanoacetyl indoles, a Knoevenagel condensation between the indole derivative and an aromatic aldehyde can yield an intermediate that subsequently undergoes a Michael addition and intramolecular cyclization to form complex heterocyclic systems like pyrans. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters like temperature and catalyst concentration, offering a deeper understanding of the reaction mechanism.

The Fischer indole synthesis, a classic and widely used method, has been the subject of kinetic investigations. rsc.org Such studies help to elucidate the rate-determining steps and optimize reaction conditions for improved yields and reduced side products. numberanalytics.com The rate of the Fischer indole synthesis is influenced by factors such as temperature and the choice of catalyst and solvent. numberanalytics.com

More recent studies on indole synthesis under continuous flow conditions have also incorporated kinetic modeling. For example, in the synthesis of tryptophol (B1683683) derivatives, a kinetic model was developed using experimental data and COMSOL simulation. This model determined the activation energies for the formation of the desired product as well as various side products. The study found activation energies of 40.1 kJ/mol for the main product (a tryptophol derivative) and 36.8 kJ/mol, 46.9 kJ/mol, and 67.7 kJ/mol for other intermediates and byproducts, highlighting how temperature control is critical to maximizing the yield of the target molecule. nih.gov

Product/IntermediateActivation Energy (kJ/mol)
Intermediate Hydrazine36.8
Tryptophol Derivative40.1
Bis-indole Dimer46.9
Cinnoline Derivative67.7
Activation energies for the generation of different species in a continuous flow indole synthesis, as determined by kinetic modeling. nih.gov

Computational Validation of Proposed Mechanisms

Computational chemistry has emerged as a powerful tool for validating mechanisms that are difficult to probe experimentally. nih.gov Density Functional Theory (DFT) calculations, in particular, are widely used to map potential energy surfaces, calculate activation barriers, and determine the stability of intermediates and transition states. researchgate.netnih.gov

For example, in a recently developed method for the regioselective synthesis of 3-nitroindoles, DFT calculations were employed to elucidate the reaction pathway. nih.gov The computations revealed a four-member ring transition state formed between the N-Boc protected indole and an electrophilic nitrating agent, trifluoroacetyl nitrate. The calculated free energies for the process supported the proposed mechanism and the high regioselectivity observed experimentally. nih.gov

Computational approaches can also be integrated with experimental work to discover and validate new metabolic pathways for indole synthesis. By using bioinformatic searches, protein structural modeling, and protein-ligand-docking simulations, potential enzymes and pathways can be predicted. nih.gov These in silico findings can then guide in vitro experiments to confirm the activity of the proposed enzymatic pathways for producing indole derivatives like indole-3-acetic acid. nih.gov

Green Chemistry Principles in the Synthesis of Indole Derivatives

The pharmaceutical industry and academic researchers are increasingly adopting green chemistry principles to minimize the environmental impact of chemical syntheses. benthamdirect.comtandfonline.comresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient processes, and catalyst-free or solvent-free conditions. openmedicinalchemistryjournal.com

Solvent-Free and Solvent-Minimizing Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies have been developed for the synthesis of indole derivatives under solvent-free or solvent-minimized conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique as it often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com It is considered an environmentally friendly and efficient method for synthesizing a wide range of organic compounds, including indoles. tandfonline.comtandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent is an ideal green approach. For instance, the synthesis of certain indole derivatives has been successfully achieved by reacting indoles with substituted aromatic aldehydes under solvent-free conditions, sometimes facilitated by a reusable solid acid catalyst like Cellulose Sulfuric Acid. openmedicinalchemistryjournal.com Another method involves visible light irradiation of the reactants without any catalyst or solvent. openmedicinalchemistryjournal.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com Multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water, often with the help of a catalyst to achieve high yields. openmedicinalchemistryjournal.com

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as recyclable alternatives to volatile organic solvents. They have been employed in reactions such as the Michael addition of indoles to α,β-unsaturated compounds. researchgate.netopenmedicinalchemistryjournal.com

Utilization of Renewable Resources and Feedstocks

The most prominent area of development is the use of bio-derived solvents. A greener synthesis of indoles has been demonstrated using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), both of which can be derived from sustainable resources. acs.org These renewable solvents have been shown to be effective replacements for traditional dipolar aprotic solvents like DMSO in copper-catalyzed indole syntheses, with the added benefit of simplifying the workup process and reducing organic waste. acs.org The broader goal within the field is to design synthetic pathways that utilize renewable building blocks for the indole core itself, though this remains a less explored area. researchgate.net

Energy-Efficient Reaction Conditions (e.g., Microwave, Ultrasound)

Conventional synthetic methods often rely on prolonged heating, which can be energy-intensive and may lead to the formation of byproducts. To address these limitations, energy-efficient technologies such as microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis. eurekaselect.comrsc.org These techniques can dramatically reduce reaction times, improve yields, and enhance product purity. rsc.orgscispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. rsc.org This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture, often resulting in significantly accelerated reaction rates compared to conventional heating methods. scispace.commdpi.com

In the context of indole synthesis, microwave irradiation has been successfully employed to drive various cyclization reactions. For instance, the synthesis of 3-amino-5-nitro-indole-2-carbonitriles, close analogs of the target compound, has been achieved in good yields (60-87%) through a microwave-assisted Thorpe-Ziegler cyclization. researchgate.net This approach involves heating the precursor, a 2-(cyanomethylamino)benzonitrile, with a base like potassium carbonate in ethanol (B145695) at elevated temperatures and pressures, a process significantly expedited by microwave heating. researchgate.net This demonstrates the potential for MAOS to efficiently construct the 2-amino-3-carbonitrile indole core. The key advantages observed in related syntheses include a drastic reduction in reaction time from hours to minutes and improved product yields. scispace.commdpi.com

Research Findings on Microwave-Assisted Indole Synthesis

Precursor Conditions Product Yield (%) Time Reference
N-Aryl β-nitroenamines Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, MW 3-Nitroindoles Good Rapid nih.gov
2-(Cyanomethylamino)-4-nitrobenzonitrile K₂CO₃, EtOH, MW, 250 W 3-Amino-5-nitro-indole-2-carbonitrile 60-87% Not specified researchgate.net
Substituted Phenylhydrazines & Ketones p-TSA, MW, Solvent-free Substituted Indoles Good to Excellent Not specified rsc.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. eurekaselect.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov

Ultrasound irradiation has been widely used for the synthesis of various nitrogen-containing heterocycles, proving to be a green and eco-friendly technique. eurekaselect.com It often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.net For instance, ultrasound has been effectively used in multicomponent reactions to produce derivatives of 2-amino-3-cyanopyridine (B104079) and 4H-chromenes from malononitrile, a common precursor in nitrile-containing heterocycle synthesis. nih.gov The Strecker synthesis of α-aminoacetonitriles has also been significantly improved using ultrasound, reducing reaction times from 72 hours to just 30 minutes. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the documented success in related nitrile and amine syntheses suggests its high potential for this application. nih.govnih.gov

Comparative Advantages of Energy-Efficient Methods

Feature Conventional Heating Microwave Irradiation Ultrasound Irradiation
Heating Mechanism Conduction/Convection Dielectric Heating Acoustic Cavitation
Reaction Time Hours to Days Minutes to Hours scispace.com Minutes to Hours nih.gov
Energy Efficiency Low High High eurekaselect.com
Yield Variable Often Improved mdpi.com Often Improved researchgate.net

| Purity | Variable | Often Cleaner rsc.org | Often Higher nih.gov |

Atom Economy and Waste Minimization Strategies

Green chemistry principles are fundamental to developing sustainable synthetic routes. Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the E-factor (Environmental Factor), which quantifies waste generation. nih.gov

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.govnih.gov The goal is to design syntheses where this incorporation is maximized, ideally approaching 100%. jocpr.com Addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms from the starting materials into the product. nih.gov

In synthesizing this compound, a high atom economy can be achieved by choosing synthetic pathways that involve addition or condensation reactions where the only byproduct is a small molecule like water. For example, a Thorpe-Ziegler type cyclization of a suitably substituted 2-aminobenzonitrile (B23959) precursor would be highly atom-economical. In contrast, reactions that use stoichiometric reagents or protecting groups that are not incorporated into the final structure tend to have poor atom economy.

Waste Minimization and E-Factor

While atom economy provides a theoretical target, the E-factor offers a practical measure of waste production, defined as the total mass of waste generated per mass of product. nih.gov Fine chemical and pharmaceutical production processes are notorious for high E-factors, often generating 5 to 100 times more waste than the product itself. nih.gov

Strategies to minimize waste and lower the E-factor in the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste, as the catalyst is used in small amounts and can be recycled.

Solvent Selection: Opting for greener solvents (like water or ethanol) or performing reactions under solvent-free conditions minimizes volatile organic compound (VOC) emissions and solvent-related waste. rsc.org

Process Optimization: Employing techniques like microwave or ultrasound can lead to cleaner reactions with fewer side products, simplifying purification and reducing waste from chromatography and other work-up procedures. rsc.org

Flow Chemistry: Continuous flow processes can improve reaction control, enhance safety, and minimize waste streams compared to batch processing. rsc.org A protocol for preparing 1,2-azido alcohols using a flow procedure successfully minimized waste, achieving low E-factors between 1.6 and 2.1. rsc.org

By integrating these energy-efficient and waste-minimizing strategies, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile

Reactions Involving the Amino Functionality at C-2

The primary amino group at the C-2 position is a key site for a multitude of chemical reactions, enabling the introduction of diverse substituents and the construction of more complex heterocyclic systems.

The nucleophilic nature of the 2-amino group readily allows for acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively. While specific studies on 2-amino-6-nitro-1H-indole-3-carbonitrile are not extensively documented in publicly available literature, the general reactivity of 2-aminoindoles suggests that they would readily react with acylating agents (such as acid chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) in the presence of a suitable base. These reactions would yield the corresponding N-acylated and N-sulfonylated derivatives, which can significantly alter the electronic and steric properties of the parent molecule.

Reagent CategoryExample ReagentPotential Product
Acylating AgentAcetyl chloride2-acetamido-6-nitro-1H-indole-3-carbonitrile
Acylating AgentBenzoyl chloride2-benzamido-6-nitro-1H-indole-3-carbonitrile
Sulfonylating Agentp-Toluenesulfonyl chloride6-nitro-2-(4-methylphenylsulfonamido)-1H-indole-3-carbonitrile
Sulfonylating AgentMethanesulfonyl chlorideN-(3-cyano-6-nitro-1H-indol-2-yl)methanesulfonamide

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to the formation of highly versatile diazonium salts. The 2-amino group of the title compound can be converted into a diazonium group by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These resulting diazonium salts, although often unstable, can undergo a variety of subsequent transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of functionalities such as halogens, cyano, hydroxyl, and aryl groups at the C-2 position.

Specific examples of diazotization and subsequent transformations of this compound are not detailed in the available scientific literature. The reactions below are illustrative of the expected chemical behavior based on general principles of aromatic amine chemistry.

Reaction NameReagentsPotential Product at C-2
Sandmeyer ReactionCuCl / HClChloro
Sandmeyer ReactionCuBr / HBrBromo
Sandmeyer ReactionCuCN / KCNCyano
Schiemann ReactionHBF4, heatFluoro
Gomberg-Bachmann ReactionBenzene (B151609), NaOHPhenyl

The condensation of the primary amino group with aldehydes or ketones provides a direct route to the formation of Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases derived from this compound would feature an imine linkage at the C-2 position, which can serve as a versatile intermediate for further synthetic manipulations, including reduction to secondary amines or participation in cycloaddition reactions. A specific example found in the literature involves the reaction of this compound with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, which, after an intramolecular cyclization, yields 6-nitro-2-(pyrrol-1-yl)-1H-indole-3-carbonitrile google.com.

Carbonyl CompoundReaction ConditionsProductReference
2,5-DimethoxytetrahydrofuranAcetic acid, reflux6-nitro-2-(pyrrol-1-yl)-1H-indole-3-carbonitrile google.com

The amino group at C-2 can be utilized to construct fused heterocyclic systems through cycloaddition reactions. While direct cycloaddition reactions involving the amino group itself are uncommon, it can be transformed into a more reactive functionality, such as an isothiocyanate or a diene, to facilitate such reactions. Although specific examples involving this compound are not reported, the general strategy of activating an amino group for cycloaddition is a known synthetic approach for building complex molecular frameworks.

Reactions Involving the Nitro Functionality at C-6

The nitro group at the C-6 position is a strong electron-withdrawing group that significantly influences the reactivity of the indole (B1671886) ring. It is also a key functional handle for further synthetic modifications, most notably through reduction.

The reduction of the nitro group is a fundamental transformation that opens up a vast area of chemical space for derivatization. Various reducing agents can be employed to convert the nitro group into an amino group, yielding 2,6-diamino-1H-indole-3-carbonitrile. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with other reagents like sodium dithionite.

Furthermore, under specific conditions, the nitro group can be partially reduced to a hydroxylamino or a hydrazino group. The formation of hydrazino derivatives, for instance, can be achieved using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. These resulting amino and hydrazino derivatives are valuable intermediates for the synthesis of a wide array of new compounds, including azo dyes, pharmaceuticals, and other functional materials.

The following table outlines common reagents for the reduction of aromatic nitro groups and the expected products for this compound, based on established chemical principles.

Reducing AgentExpected Product at C-6
H2, Pd/CAmino
Sn, HClAmino
Fe, HClAmino
Na2S2O4Amino
Hydrazine hydrate, Raney NiHydrazino

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.com

In the context of this compound, the 6-nitro group is a powerful electron-withdrawing group that significantly activates the benzene portion of the indole ring, making it susceptible to nucleophilic attack. While the nitro group itself is generally a poor leaving group, its presence is critical for activating the ring towards the displacement of other substituents, such as halides, that might be present. For instance, in the synthesis of related 2-aminoindole structures, the initial step often involves an SNAr reaction on a 2-halonitrobenzene derivative, where the nitro group is essential for the reaction to proceed. nih.gov

Participation in Electron-Deficient Aromatic Systems

The indole ring is typically regarded as an electron-rich aromatic system, readily undergoing electrophilic substitution. However, the introduction of a potent electron-withdrawing group like the nitro moiety at the C-6 position fundamentally alters this characteristic. This substitution renders the entire bicyclic system electron-deficient. rsc.orgresearchgate.netrsc.org

This electron-deficient nature reverses the standard reactivity of the indole core. Instead of acting as a nucleophile, the nitroindole system becomes an electrophile, making it reactive toward electron-rich species. rsc.orgresearchgate.net This property has been exploited in various synthetic strategies, particularly in dearomatization reactions where the indole loses its aromaticity. Nitroindoles can participate as dienophiles or Michael acceptors in annulation and cycloaddition reactions to construct complex, polycyclic molecular architectures. researchgate.netnih.gov

Reactions Involving the Nitrile Functionality at C-3

The carbon-nitrogen triple bond of the nitrile group at the C-3 position is highly polarized, with an electrophilic carbon atom that serves as a primary site for nucleophilic attack. This functionality can be transformed into a variety of other important chemical groups.

Generally, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate. However, studies on the hydrolysis of closely related 2-amino-1H-indole-3-carboxylate esters have shown that this transformation is exceptionally challenging. ssrn.comarkat-usa.org Attempts to hydrolyze these esters using standard basic conditions (e.g., NaOH or LiOH) were unsuccessful, showing no reaction. arkat-usa.org Acid-catalyzed hydrolysis was also ineffective and led to decomposition products, including decarboxylation. ssrn.com This unusual lack of reactivity is attributed to the electron-donating character of the 2-amino group and the indole ring nitrogen, which reduces the electrophilicity of the carbonyl carbon, a property described as a "doubly-vinylogous amidic nature". arkat-usa.org Given these findings, it is predicted that the hydrolysis of this compound to its corresponding carboxylic acid would be similarly difficult to achieve without significant degradation of the molecule.

The nitrile group can be readily reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. libretexts.org

Reduction to Amines: Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), can achieve the complete reduction of the nitrile group to a primary amine. libretexts.org This reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org Applying this to the title compound would be expected to yield (2-amino-6-nitro-1H-indol-3-yl)methanamine. It is important to consider that reagents like LiAlH₄ may also reduce the nitro group. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, are also effective for reducing various nitriles to primary amines. organic-chemistry.org

Reduction to Aldehydes: For a partial reduction to the aldehyde, a less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. youtube.com The reaction mechanism involves the addition of a single hydride equivalent to form an imine-aluminium complex, which is then hydrolyzed during aqueous workup to release the aldehyde. libretexts.org This would convert this compound into 2-amino-6-nitro-1H-indole-3-carbaldehyde.

Table 1: Reduction Reactions of the C-3 Nitrile Group
TransformationTypical Reagent(s)Expected Product
Full Reduction to Amine1. Lithium Aluminium Hydride (LiAlH₄) 2. H₂O(2-amino-6-nitro-1H-indol-3-yl)methanamine
Partial Reduction to Aldehyde1. Diisobutylaluminium hydride (DIBAL-H) 2. H₃O⁺ workup2-amino-6-nitro-1H-indole-3-carbaldehyde

The electrophilic carbon of the nitrile is susceptible to attack by a range of carbon-based and heteroatom nucleophiles. wikipedia.org A classic example is the reaction with organometallic reagents, such as Grignard or organolithium reagents. libretexts.org The addition of a Grignard reagent (R-MgBr) to the nitrile forms an intermediate imine anion salt. This intermediate does not react further with the Grignard reagent. Subsequent acidic hydrolysis of the imine intermediate yields a ketone. libretexts.org In the case of this compound, this reaction would provide a route to 3-acyl-2-amino-6-nitro-1H-indole derivatives.

Table 2: Nucleophilic Addition to the C-3 Nitrile Group
Nucleophile TypeTypical Reagent(s)Expected Product Class
Organometallic Reagent1. Grignard Reagent (R-MgX) 2. H₃O⁺ workup3-Acyl-2-amino-6-nitro-1H-indoles (Ketones)

The ortho-disposed amino and nitrile groups in this compound constitute a powerful synthon for the construction of fused heterocyclic systems. This arrangement allows for a variety of cyclocondensation reactions with reagents containing two electrophilic or nucleophilic centers.

The reaction with binucleophiles is a common strategy to build a third ring fused to the indole core. For example, reaction with amidines or guanidine (B92328) can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net Similarly, reaction with hydrazine and its derivatives can be used to construct fused pyrazole (B372694) rings. researchgate.net These annulation reactions significantly expand the structural diversity accessible from the 2-amino-3-cyanoindole scaffold, providing access to complex molecules with potential biological activity.

Table 3: Heterocycle Synthesis via Nitrile Cyclization
Reactant TypeExample ReagentFused Heterocyclic System Formed
N-C-N BinucleophileGuanidine, AmidinesFused Pyrimidine (e.g., Pyrido[2,3-d]pyrimidine)
N-N BinucleophileHydrazine HydrateFused Pyrazole (e.g., Pyrrolo[2,3-c]pyrazole)

Reactivity at the Indole Nitrogen (N-1)

N-Alkylation and N-Acylation Reactions

No specific examples or documented methods for the N-alkylation or N-acylation of this compound have been found in the scientific literature. The nucleophilicity of the indole nitrogen (N-1) is expected to be significantly diminished by the powerful electron-withdrawing effects of the 6-nitro and 3-carbonitrile groups, potentially requiring harsh reaction conditions for substitution to occur.

Protection and Deprotection Strategies

There is no available literature detailing the application of protecting groups to the N-1 position of this compound. Standard protecting group strategies would need to be empirically tested to determine their efficacy and stability in the context of this highly functionalized molecule.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring in this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of the 6-nitro and 3-carbonitrile groups. rsc.org The 2-amino group is an activating, ortho-para director, but its influence may be insufficient to overcome the strong deactivating effects of the other substituents. rsc.org This makes typical electrophilic substitution reactions challenging.

Halogenation Reactions

Specific studies on the halogenation of this compound are absent from the literature. While enzymatic halogenation has been shown to be effective on some electron-deficient indoles, such as 5-nitroindole, no data exists for the target compound. nih.gov

Nitration and Sulfonation

Further nitration or sulfonation of this compound is not described in published research. The presence of a strong deactivating nitro group already on the benzene portion of the indole ring would make the introduction of a second nitro or a sulfo group exceptionally difficult under standard electrophilic aromatic substitution conditions. wikipedia.org

Friedel-Crafts Acylation/Alkylation

No documented instances of Friedel-Crafts acylation or alkylation on this compound could be located. These reactions are notoriously difficult on strongly deactivated aromatic systems, and the indole ring of this compound is considered highly deactivated, making successful Friedel-Crafts reactions highly improbable without specialized catalysts or conditions.

C-H Functionalization Strategies on the Indole Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, providing an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. For the indole ring system, which possesses multiple C-H bonds, achieving site-selectivity is a primary challenge. Research has focused on developing catalytic systems and directing group strategies to control the position of functionalization.

The indole ring has several positions amenable to C-H activation, with the C2, C3, and C7 positions being of particular interest due to the electronic nature of the heterocycle. While functionalization at the C2 and C3 positions is more common, accessing the benzene core (C4, C5, C6, and C7) presents a greater challenge. nih.gov

Recent advancements have demonstrated that site-selectivity can be achieved through various strategies. For instance, ruthenium(II) catalysis with an ester directing group has been shown to facilitate C3-selective alkenylation of indole derivatives. nih.gov This method is notable for achieving exclusive mono-functionalization at the C3 position, proceeding through a six-membered metallacycle intermediate. nih.gov The presence of additives like AgSbF₆ and Cu(OAc)₂ is often crucial for the success of such catalytic alkenylations. nih.gov

For functionalization of the benzene portion of the indole, directing groups installed at the N1 or C3 position have proven effective. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov Similarly, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.gov These methods provide a systematic way to access all positions of the indole's benzene ring. nih.gov

PositionMethodCatalyst/ReagentDirecting GroupRef.
C2 ArylationPalladium(II)C3-Carboxylic Acid (with decarboxylation) nih.gov
C3 AlkenylationRuthenium(II)C4-Tethered Ester nih.gov
C4 ArylationPalladium(II)C3-Formyl nih.gov
C5 ArylationNot SpecifiedC3-Pivaloyl nih.gov
C6 ArylationCopperN-P(O)tBu₂ nih.gov
C7 ArylationPalladiumN-P(O)tBu₂ nih.gov
C7 BorylationBBr₃N1-Pivaloyl nih.gov

Directing groups play a pivotal role in overcoming the challenge of site-selectivity in C-H functionalization. These groups, temporarily or permanently attached to the indole scaffold, coordinate to a metal catalyst and deliver it to a specific C-H bond, facilitating its activation.

A notable example is the use of carbonyl groups at the C3 position. A C3-formyl group can direct C4-arylation of free (NH) indoles using a palladium(II) catalyst system. nih.gov In contrast, a C3-carboxylic acid or its methyl ester, under similar conditions, leads to decarboxylation followed by C2-arylation. nih.gov This highlights the subtle yet critical influence of the directing group's structure on the reaction's outcome.

The installation of a pivaloyl group at the N1 or C3 position has been shown to enable metal-free, chelation-assisted C-H borylation at the C7 or C4 positions, respectively, using simple BBr₃. nih.gov This strategy offers an advantage by avoiding precious metal catalysts, which can be a limitation for large-scale synthesis and in the production of pharmaceuticals. nih.gov

Directing Group PositionDirecting GroupTarget PositionMetal/ReagentResulting FunctionalizationRef.
N1 -P(O)tBu₂C7PalladiumArylation nih.gov
N1 -P(O)tBu₂C6CopperArylation nih.gov
N1 -PivaloylC7BBr₃Borylation nih.gov
C3 -CHOC4Palladium(II)Arylation nih.gov
C3 -COOHC2Palladium(II)Arylation (post-decarboxylation) nih.gov
C3 -PivaloylC4Not SpecifiedArylation nih.gov
C4 -EsterC3Ruthenium(II)Alkenylation nih.gov

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical class of reactions that form a C-C bond by the formal removal of two hydrogen atoms from the two coupling partners. This approach avoids the need for pre-functionalization of the substrates, making it an environmentally friendly and efficient synthetic strategy.

CDC reactions have been widely applied to the functionalization of various C-H bonds, including those in α-amino acid derivatives and heteroarenes like indole. researchgate.net These reactions often employ transition metal catalysts or photoredox catalysis to facilitate the coupling of two C-H bonds. researchgate.net For instance, the α-functionalization of α-amino esters and amides has been achieved with indoles as coupling partners. researchgate.net The development of solvent-free CDC reactions under aerobic conditions further enhances the green credentials of this methodology. rsc.org

Radical-mediated reactions offer a complementary approach to traditional ionic pathways for the functionalization of indoles. The introduction of a nitro group, as in this compound, can significantly influence the reactivity of the indole ring in radical processes. The strong electron-withdrawing nature of the nitro group can activate the molecule towards certain radical additions or substitutions. nih.gov

While specific examples for this compound are not detailed in the provided search results, the general principles of radical chemistry on substituted indoles suggest that this substrate could be susceptible to radical-mediated C-H functionalization. The development of efficient and green methods for nitration, a key step in synthesizing such precursors, has been a focus of research, with non-acidic and non-metallic conditions being developed. nih.gov

Advanced Spectroscopic and X Ray Diffraction Methodologies for the Structural Elucidation of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of 2-amino-6-nitro-1H-indole-3-carbonitrile would be expected to show distinct signals for each of the non-equivalent protons. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the aromatic ring would appear in the aromatic region (around 7.0-8.5 ppm), with their splitting patterns and coupling constants revealing their relative positions. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. For the target molecule, distinct resonances would be expected for the carbonitrile carbon (around 115-120 ppm), the carbons of the indole ring (ranging from approximately 100 to 140 ppm), and the carbons bearing the amino and nitro groups, which would be significantly influenced by the electronic effects of these substituents.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, offers direct insight into the nitrogen environments. Three distinct signals would be anticipated: one for the indole nitrogen, one for the amino group nitrogen, and one for the nitro group nitrogen, each appearing in a characteristic chemical shift range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and indole structures. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N1-H >10.0 (broad s) -
C2 - ~150-160
C3 - ~90-100
C3a - ~125-135
C4 ~7.5-7.8 (d) ~120-125
C5 ~8.0-8.3 (dd) ~115-120
C6 - ~140-145
C7 ~8.3-8.6 (d) ~110-115
C7a - ~135-140
2-NH₂ ~5.0-6.0 (broad s) -

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For instance, it would confirm the connectivity between adjacent protons on the aromatic portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for example, linking the N-H proton to carbons C2 and C7a, or the aromatic protons to the quaternary carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Solid-State NMR Spectroscopy for Polymorph Analysis

Since organic molecules can often crystallize in different forms (polymorphs) with distinct physical properties, solid-state NMR (ssNMR) is a critical tool for their characterization. Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid state. By analyzing the chemical shifts and relaxation times, ssNMR can distinguish between different polymorphs and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are estimated values based on typical ranges for these functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H (indole & amino) 3500-3300 Sharp to broad stretching vibrations
C≡N (nitrile) 2260-2220 Sharp, medium intensity stretch
NO₂ (nitro) 1550-1500 & 1360-1300 Strong asymmetric and symmetric stretches
C=C (aromatic) 1620-1450 Stretching vibrations of the indole ring

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The Raman spectrum would provide a unique "molecular fingerprint" for this compound. The symmetric vibrations of the nitro group and the stretching of the carbon-carbon bonds within the indole ring would likely give rise to strong Raman signals. The nitrile stretch is also typically observable in Raman spectra. This technique is particularly useful for studying polymorphism, as the subtle changes in molecular conformation and crystal packing between different solid forms can lead to distinct differences in their Raman spectra.

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and structural features of this compound. Various MS techniques provide complementary information, from exact mass determination to detailed fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike unit mass resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For the protonated molecule [M+H]⁺ of this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₅N₅O₂. This precise measurement is critical for distinguishing it from other isobaric compounds that may have the same nominal mass but different elemental compositions. nih.gov The ability of HRMS to resolve and identify isobaric fragmentation products is a significant advantage in structural analysis. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

Ion Species Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₉H₆N₅O₂⁺ 216.05160
[M+Na]⁺ C₉H₅N₅O₂Na⁺ 238.03354

Note: The data in this table is calculated based on the chemical formula and has been presented in an interactive format.

Tandem mass spectrometry (MS/MS) is employed to probe the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. unito.itnih.gov The resulting fragmentation spectrum provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of nitroindole derivatives often involves characteristic losses of the nitro group (NO₂) and other small neutral molecules. tsijournals.com For this compound, the fragmentation pathways are influenced by the interplay between the amino, nitro, and nitrile functional groups. nih.govresearchgate.net Common fragmentation patterns observed for related amino acids and heterocyclic compounds include losses of ammonia (B1221849) (NH₃), water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). unito.itnih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation Pathways for [C₉H₅N₅O₂ + H]⁺

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z)
216.05 NO₂ 170.05
216.05 NH₃ 199.03
216.05 HCN 189.04
170.05 HCN 143.04

Note: This table outlines potential fragmentation patterns based on the analysis of similar chemical structures and is presented in an interactive format.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of this compound by GC-MS presents significant challenges. Due to the presence of polar functional groups (amino and nitro groups) and its heterocyclic indole core, the compound is non-volatile and thermally labile. nih.gov

To make such compounds amenable to GC-MS analysis, a chemical derivatization step is essential. nih.govnih.govmdpi.com Derivatization converts the polar analyte into a more volatile and thermally stable derivative. For the primary amino group in this compound, common derivatization strategies include silylation (e.g., with MTBSTFA) or acylation (e.g., with pentafluoropropionic anhydride). nih.govmdpi.com This process reduces the polarity and increases the volatility, allowing the compound to be vaporized without decomposition and separated on a GC column before detection by the mass spectrometer. nih.govscilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. researchgate.net This method avoids the need for derivatization, simplifying sample preparation and preventing potential artifacts. lcms.cz

In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govmdpi.com Given the polarity of the analyte, separation can be achieved using either reversed-phase (RP) chromatography with aqueous mobile phases or hydrophilic interaction liquid chromatography (HILIC). nih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. LC-MS/MS methods can be developed for highly sensitive and selective quantification of the compound in complex matrices. lcms.cz

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. The structure of this compound contains several chromophores—the indole ring system, the nitro group, the amino group, and the nitrile group—which give rise to characteristic electronic transitions. uzh.ch

The absorption spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the nitro-substituted indole ring. uzh.chlibretexts.org These transitions are typically intense and occur at specific wavelengths. Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (lone pairs) allows for n → π* transitions. uzh.chyoutube.com These transitions are generally of lower intensity compared to π → π* transitions. The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net The extended conjugation and the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the indole scaffold are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. libretexts.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Associated Functional Groups Expected Wavelength Region
π → π* Conjugated indole system, Nitro group 250-400 nm

Note: The data in this table is based on theoretical principles and data from analogous compounds and is presented in an interactive format.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and environmental interactions of luminescent molecules. This method involves exciting a molecule with ultraviolet or visible light and measuring the emitted light at a longer wavelength. The resulting spectrum provides information on the molecule's excitation and emission wavelengths, fluorescence quantum yield, and lifetime.

Despite the utility of this technique for characterizing indole derivatives, a thorough review of scientific literature and spectral databases indicates that specific experimental studies on the fluorescent properties of this compound have not been publicly reported. Consequently, data regarding its excitation maxima, emission maxima, and quantum efficiency are not available at this time.

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry and packing within the crystal lattice. This technique is unparalleled for determining the absolute configuration of chiral molecules and understanding intermolecular interactions such as hydrogen bonding.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. As such, detailed experimental data on its unit cell parameters, space group, and specific geometric parameters are currently unavailable in the scientific literature.

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases, assessing sample purity, and analyzing the bulk crystalline properties of a material. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

In the absence of a reference crystal structure from single-crystal analysis or published experimental powder patterns, a detailed crystalline phase analysis for this compound cannot be presented.

Theoretical and Computational Investigations of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile: Structure, Reactivity, and Electronic Properties

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 2-amino-6-nitro-1H-indole-3-carbonitrile, DFT calculations are employed to explore its geometry, spectroscopic signatures, and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its most stable conformation.

Conformational analysis further explores the molecule's flexibility by identifying other low-energy conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might behave in different environments. The planarity of the indole (B1671886) ring system, along with the rotational freedom of the amino and nitro groups, are key aspects investigated in this analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of typical DFT calculation results for similar molecular structures.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthC3-C9 (Cyano C)1.43 Å
Bond LengthC2-N3 (Amino N)1.35 Å
Bond LengthC6-N4 (Nitro N)1.46 Å
Bond AngleC3-C2-N1109.5°
Bond AngleC5-C6-N4119.8°
Dihedral AngleC7-C6-N4-O1179.5°

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, providing a powerful tool for interpreting experimental data.

NMR Shifts: The Gage-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. rsc.org By computing the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in experimentally obtained spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound Note: This data is representative and intended to illustrate the output of such calculations.

Spectroscopic ParameterFunctional Group/AtomPredicted Value
IR Frequency (cm⁻¹)N-H stretch (asymmetric)3450 cm⁻¹
IR Frequency (cm⁻¹)N-H stretch (symmetric)3350 cm⁻¹
IR Frequency (cm⁻¹)C≡N stretch2230 cm⁻¹
IR Frequency (cm⁻¹)NO₂ stretch (asymmetric)1540 cm⁻¹
IR Frequency (cm⁻¹)NO₂ stretch (symmetric)1360 cm⁻¹
¹³C NMR Shift (ppm)C3 (cyano-substituted)95 ppm
¹³C NMR Shift (ppm)C2 (amino-substituted)155 ppm
¹³C NMR Shift (ppm)C6 (nitro-substituted)145 ppm

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-donating amino group and the electron-withdrawing nitro and cyano groups are expected to significantly influence the energies and distributions of these frontier orbitals.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are illustrative of typical DFT results.

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap (ΔE)3.3 eV

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting its reactive sites. rsc.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the indole N-H.

Green regions represent areas of neutral potential.

These maps provide a clear picture of the molecule's polarity and its potential interaction sites with other molecules.

Molecular Dynamics (MD) Simulations and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. fu-berlin.de

MD simulations can be used to study the dynamic behavior of this compound in different phases.

In Solution: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can study its solvation, conformational flexibility, and the formation of intermolecular interactions such as hydrogen bonds. The simulations can reveal how the solvent influences the preferred conformation of the molecule and the dynamics of its functional groups.

In the Solid State: Simulating the molecule in a crystalline lattice can provide insights into the packing forces and intermolecular interactions that govern its solid-state structure. These simulations can help in understanding the stability of different crystal polymorphs and the collective motions within the crystal.

Through these computational approaches, a comprehensive understanding of the structural, electronic, and dynamic properties of this compound can be achieved, providing a solid theoretical foundation for its potential applications.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Solvents can affect the geometry and stability of different conformers through various interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For a molecule like this compound, which possesses polar functional groups (amino, nitro, and nitrile), the choice of solvent is expected to play a crucial role in determining its three-dimensional structure and, consequently, its chemical behavior.

Computational studies on analogous molecules, such as p-nitroaniline, have shown that polar solvents can stabilize charge-separated or zwitterionic resonance structures, leading to changes in bond lengths and angles. researchgate.net In polar solvents, it is anticipated that the intramolecular hydrogen bonding possibilities and the dipole moment of this compound would be modulated. For instance, solvents capable of acting as hydrogen bond donors or acceptors could compete with potential intramolecular hydrogen bonds, altering the planarity and orientation of the substituent groups.

Molecular dynamics simulations and quantum chemical calculations using implicit or explicit solvent models are the primary tools to investigate these effects. rsc.orgfrontiersin.org Such studies on related indole derivatives could provide a qualitative understanding of how solvents of varying polarity might impact the conformational landscape of this compound.

Table 1: Expected Influence of Solvent Polarity on the Conformation of this compound

Solvent Type Expected Interaction Potential Conformational Effect
Nonpolar (e.g., Cyclohexane) Van der Waals forces Favors conformations with minimal dipole moment; intramolecular hydrogen bonding is more likely.
Polar Aprotic (e.g., DMSO) Dipole-dipole interactions Stabilization of polar ground state; potential disruption of weaker intramolecular interactions.

Reactivity Prediction and Mechanistic Insights via Computational Chemistry

Computational chemistry offers a suite of tools to predict the reactivity of a molecule and to elucidate potential reaction mechanisms at the atomic level.

Fukui functions, derived from density functional theory (DFT), are powerful local reactivity descriptors that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgd-nb.info The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de

For this compound, we can predict the reactive sites based on the known electronic effects of its functional groups on the indole scaffold:

Nucleophilic attack (f+(r)) : Regions with a high value of f+(r) are susceptible to nucleophilic attack. In this molecule, the carbon atoms of the electron-deficient benzene (B151609) ring, particularly those influenced by the strongly electron-withdrawing nitro group, are likely candidates.

Electrophilic attack (f-(r)) : Regions with a high value of f-(r) are prone to electrophilic attack. The electron-rich pyrrole (B145914) ring, activated by the amino group, is the most probable site for electrophilic substitution. The nitrogen atom of the amino group and specific carbon atoms in the pyrrole ring would be expected to have high f-(r) values.

Dual descriptors, which combine the values of f+(r) and f-(r), can provide an even clearer picture of the local reactivity. researchgate.net

Table 2: Predicted Reactive Sites in this compound Based on Fukui Functions

Atom/Region Expected Type of Attack Rationale
Pyrrole ring carbons Electrophilic Electron-donating effect of the 2-amino group increases electron density.
Benzene ring carbons Nucleophilic Strong electron-withdrawing effect of the 6-nitro group decreases electron density.
Nitrogen of the amino group Electrophilic Lone pair of electrons makes it a site of high electron density.

Transition state (TS) analysis is a cornerstone of computational mechanistic chemistry. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. Computational studies on reactions involving indole derivatives, such as electrophilic substitution or cycloaddition, have successfully used TS analysis to explain regioselectivity and reaction outcomes. nih.gov

For a hypothetical reaction involving this compound, such as its nitrosation or alkylation, computational chemists would model the reaction path, identify the transition state, and calculate the activation barrier. rsc.org This would reveal, for example, why an electrophile might preferentially attack one position of the indole ring over another. Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the identified TS correctly connects the reactants and products. nih.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond. It is a fundamental measure of bond strength and is crucial for understanding reaction mechanisms, particularly those involving radical intermediates. BDEs can be reliably calculated using DFT and other high-level ab initio methods. nih.gov

For this compound, the most relevant BDEs would be for the C-NO₂ bond and the N-H bonds of the indole and amino groups.

C-NO₂ BDE : Computational studies on various nitroaromatic compounds have shown that the C-NO₂ BDE typically ranges from 60 to 75 kcal/mol. researchgate.netcapes.gov.br The presence of other substituents can influence this value.

N-H BDE : The N-H BDE of the indole ring and the exocyclic amino group are important for reactions involving hydrogen atom transfer (HAT), a common mechanism in antioxidant activity. Studies on substituted anilines and indoles show that electron-donating groups tend to decrease the N-H BDE, while electron-withdrawing groups increase it. researchgate.net

Table 3: Representative Bond Dissociation Energies (BDEs) for Similar Structural Motifs (Calculated using DFT)

Bond Compound Type Typical BDE (kcal/mol) Reference
C-NO₂ Nitroaromatics 61-70 researchgate.net
N-H (in Ar-NH₂) Substituted Anilines 85-95 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for designing libraries of molecules with desired properties.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a library of compounds based on the this compound scaffold, a wide array of descriptors would be generated.

The selection of the most relevant descriptors is a critical step, often performed using statistical methods like genetic algorithms or multiple linear regression to build a robust and predictive QSAR model. eurjchem.com

Table 4: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor Class Examples Information Encoded
Constitutional (1D) Molecular Weight, Number of H-bond donors/acceptors Basic composition and size.
Topological (2D) Connectivity indices (e.g., Kier & Hall), Wiener index Atomic connectivity and branching.
Geometrical (3D) Molecular surface area, Molecular volume, Principal moments of inertia 3D shape and size of the molecule.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Atomic charges Electronic properties and reactivity.

| Physicochemical | LogP (lipophilicity), Molar refractivity | Hydrophobicity and polarizability. |

Model Development and Validation Strategies

The theoretical investigation of this compound relies on the development of robust computational models. The primary goal is to select a methodology that accurately describes the molecule's electronic structure and geometry at a reasonable computational cost.

Model Development: Density Functional Theory (DFT) is a prevalent method for such investigations, offering a balance between accuracy and efficiency. The selection of a specific functional and basis set is critical for model performance. For substituted indoles and nitroaromatic compounds, hybrid functionals like B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic effects. Basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), are typically chosen to provide sufficient flexibility for describing the electron density, particularly for the heteroatoms and the delocalized π-system.

To account for intermolecular interactions, especially in condensed phases, dispersion corrections (e.g., Grimme's D3 or D4 corrections) are often incorporated into the DFT calculations. These corrections are crucial for accurately modeling the non-covalent forces that govern crystal packing.

Validation Strategies: The credibility of a computational model hinges on rigorous validation. This process involves comparing the model's predictions against reliable experimental data or higher-level theoretical calculations.

Geometric Validation: A primary validation step involves comparing the optimized molecular geometry with experimental data, typically from single-crystal X-ray diffraction. Key parameters for comparison include bond lengths, bond angles, and dihedral angles. While specific crystallographic data for this compound is not readily available in published literature, a validated model would be expected to reproduce the geometries of structurally related indole derivatives with high fidelity.

Spectroscopic Validation: The calculated vibrational frequencies (e.g., from IR and Raman spectra) can be compared with experimental spectra. A good correlation, often aided by a scaling factor to account for anharmonicity and basis set limitations, provides confidence in the model's ability to describe the molecule's potential energy surface. Similarly, calculated electronic transitions (UV-Vis spectra) can be validated against experimental measurements.

Energetic Validation: Calculated properties such as reaction enthalpies or ionization potentials can be benchmarked against experimental values for related compounds. For instance, the calculated redox potentials of substituted indoles have shown good agreement with experimental values when appropriate DFT methods are used.

In the absence of direct experimental data for the target molecule, a common strategy is to validate the chosen computational method on a series of closely related compounds for which experimental data exists. Once the method's accuracy is established for these analogs, it can be applied with greater confidence to predict the properties of this compound.

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular forces. For this compound, the presence of multiple functional groups—amino (-NH2), nitro (-NO2), nitrile (-CN), and the indole N-H group—creates a rich landscape for supramolecular interactions. A detailed analysis of these interactions is commonly performed using single-crystal X-ray diffraction data and visualized through tools like Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. The analysis of related nitroaromatic and heterocyclic compounds reveals that the most significant contributions to crystal packing often come from O···H, H···H, C···H, and N···H contacts. For 5-nitro-2-oxindole, a related structure, O···H interactions account for a substantial portion (44.9%) of the total Hirshfeld surface, highlighting the dominant role of hydrogen bonding. rsc.org

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant directional interactions governing the crystal packing of this compound. The molecule possesses multiple hydrogen bond donors and acceptors.

Donors: The indole N-H group and the two N-H bonds of the 2-amino group.

Acceptors: The oxygen atoms of the 6-nitro group and the nitrogen atom of the 3-carbonitrile group.

These functionalities can lead to the formation of robust and predictable hydrogen-bonding motifs, such as dimers, chains, or sheets. In the crystal structures of related 2-amino derivatives, molecules are often linked by N—H⋯N hydrogen bonds into dimers. nih.gov Similarly, nitroaniline analogues frequently exhibit N—H⋯O hydrogen bonds that link molecules into extensive networks. The interplay between these different hydrogen bonds can create complex three-dimensional frameworks.

The following table presents typical geometric parameters for hydrogen bonds observed in related indole and nitroaromatic crystal structures, illustrating the expected interactions for this compound.

Donor (D)Acceptor (A)D-H···A InteractionTypical D···A Distance (Å)Typical D-H···A Angle (°)
N-H (Indole)O (Nitro)N-H···O2.8 - 3.2150 - 170
N-H (Amino)O (Nitro)N-H···O2.9 - 3.3140 - 170
N-H (Amino)N (Nitrile)N-H···N3.0 - 3.4150 - 175

π-π Stacking Interactions

The planar, aromatic indole ring system of this compound facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions involve the overlap of π-orbitals between adjacent indole rings. The presence of the electron-donating amino group and the strongly electron-withdrawing nitro group significantly polarizes the aromatic system, which can favor offset or parallel-displaced stacking arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

In related heterocyclic structures, π-π stacking interactions are commonly observed, connecting molecules into columns or oblique stacks. nih.govscilit.com The geometric parameters used to characterize these interactions include the centroid-to-centroid distance between the aromatic rings and the interplanar angle.

The table below provides representative data for π-π stacking interactions found in the crystal structures of similar aromatic and heterocyclic compounds.

Interacting RingsStacking TypeCentroid-Centroid Distance (Å)Interplanar Angle (°)
Indole···IndoleParallel-Displaced3.6 - 4.00 - 10
Indole···IndoleT-shaped / Herringbone4.5 - 5.5~90

Weak Intermolecular Forces and Their Influence

C-H···O/N Interactions: The aromatic C-H groups of the indole ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the nitrogen of the nitrile group on neighboring molecules.

C-H···π Interactions: The aromatic C-H bonds can also interact with the electron-rich face of an adjacent indole ring.

Hirshfeld surface analysis of related compounds demonstrates the significance of these weaker contacts. For instance, in one nitro-indazole derivative, H···H (36.3%), C···H/H···C (13.4%), and N···H/H···N (11.4%) contacts collectively account for a majority of the intermolecular interactions. nih.govscilit.com While individually weak, the cumulative effect of these numerous interactions is substantial, playing a critical role in optimizing molecular packing efficiency and determining the final crystal density and stability. These forces fill the voids between the stronger, more directional interactions, ensuring a tightly packed and stable three-dimensional structure.

Strategic Applications of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile As a Versatile Synthon in Complex Molecular Architectures

As a Building Block for Diversified Indole (B1671886) Derivatives

The inherent reactivity of the 2-aminoindole core allows for its elaboration into a wide variety of more complex indole derivatives. The presence of the nitro and cyano groups further modulates the reactivity of the indole ring and provides additional handles for synthetic transformations.

Polycyclic indole frameworks are common motifs in biologically active natural products. rsc.org The development of synthetic routes to these scaffolds is a significant area of research. rsc.org Indole derivatives serve as crucial precursors for constructing these complex polycyclic systems, which can include fused indole motifs. rsc.org Methodologies such as dearomatization of indoles through cycloaddition reactions are effective for converting simple planar aromatic compounds into intricate, stereoselective ring systems. acs.org

The 2-amino-6-nitro-1H-indole-3-carbonitrile scaffold is primed for participation in such cycloaddition reactions. For instance, tandem reactions involving arynes and azaheptafulvenes have been developed to create cyclohepta[b]indoles and polycyclic oxacyclohepta[b]indoles in a single step. nih.gov The electron-rich nature of the 2-aminoindole system, modulated by the electron-withdrawing groups, can be exploited in annulation reactions with various synthons to achieve unique polycyclic skeletons, including those with challenging bridgehead quaternary centers. acs.org

Table 1: Examples of Cycloaddition Strategies for Polycyclic Indole Synthesis

Reaction Type Reactants Resulting Scaffold
[4+2] Cycloaddition Indoles, 1,2-Diaza-1,3-dienes Tetrahydro-1H-pyridazino[3,4-b]indoles
[3+2] Cycloaddition Indoles, 1,2-Diaza-1,3-dienes Tetrahydropyrrolo[2,3-b]indoles

This table illustrates general strategies applicable to indole precursors for the synthesis of polycyclic systems.

The reactive sites within 2-aminoindoles are instrumental for assembling polyheterocyclic structures, often through efficient cascade or tandem processes in a single operational step. The 2-amino group, in conjunction with the adjacent nitrile at the C3 position, presents a classic enaminonitrile system, a versatile precursor for the synthesis of fused heterocyclic rings.

This enaminonitrile moiety can react with various electrophilic and nucleophilic reagents to construct fused pyrimidine (B1678525), pyridine (B92270), or pyrazole (B372694) rings, among others. For example, the reaction of 2-aminoindoles with β-dicarbonyl compounds can lead to the formation of fused pyridine rings. researchgate.net Multi-component reactions involving aminoazoles, carbonyl compounds, and various CH-acids are a well-established route to diverse fused heterocyclic systems. frontiersin.org The this compound molecule, with its multiple reaction centers, is a suitable candidate for such transformations, enabling the synthesis of novel indole-fused heterocycles.

Spirocyclic oxindoles are a prominent motif in modern organic synthesis and drug discovery, with significant development in stereoselective synthetic methods in recent years. rsc.org These structures are found in numerous natural products and are targeted in total synthesis. rsc.org

The this compound can serve as a precursor to spiro-indole structures. One established method involves the reaction of indoles with nitrostyrene (B7858105) to form 4′H-spiro[indole-3,5′-isoxazoles]. mdpi.com While this reaction typically involves the C3 position of a standard indole, the functional handles on the target compound offer pathways to related spirocyclic systems. For instance, three-component 1,3-dipolar cycloaddition reactions are used to synthesize complex spiro-heterocycles, and the inherent functionality of this compound makes it an intriguing substrate for such methodologies. researchgate.net

Role in the Synthesis of Bioactive Scaffold Analogs (General, no specific activity)

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. nih.gov This has led to its designation as a "privileged scaffold". nih.govijpsr.info

The term "privileged structure" defines molecular scaffolds capable of acting as ligands for multiple, unrelated receptors. ijpsr.infoacs.org The indole framework is a quintessential example, found in a vast number of natural products and synthetic compounds with a wide array of biological activities. ijpsr.info Its unique property of mimicking protein structures and binding reversibly to enzymes provides significant opportunities for drug discovery. ijpsr.info

2-aminoindoles, specifically, are key fragments in a multitude of biologically active compounds. nih.gov The synthesis of 2-amino-indole-3-carboxamides, structurally related to the target compound, can be achieved through efficient one-pot procedures involving aromatic nucleophilic substitution followed by a reduction/cyclization process. nih.gov By starting with this compound, chemists can access a diverse range of analogs and derivatives, leveraging the privileged nature of the indole core to explore new chemical space for potential bioactive molecules. The 6-nitro substituent, in particular, offers a handle for further functionalization or can act as a key pharmacophoric feature itself. nih.gov

Combinatorial chemistry is a powerful tool in drug discovery, involving the systematic and repetitive linkage of various "building blocks" to generate large arrays of structurally diverse compounds known as chemical libraries. nih.gov These libraries can then be screened to identify compounds with desired biological activities.

The indole scaffold is frequently used in the creation of such libraries due to its proven biological relevance. acs.org The multiple functional groups on this compound make it an ideal building block for combinatorial synthesis. Each functional site—the N-H of the indole, the 2-amino group, and the 3-carbonitrile (which can be hydrolyzed or transformed)—can be used as a point of diversification. This allows for the rapid generation of a large library of related indole compounds, where substituents can be varied systematically to explore structure-activity relationships. The use of computational tools to design and screen virtual libraries in silico before synthesis can further enhance the efficiency of this process. nih.gov

Table 2: Functional Groups of this compound for Combinatorial Diversification

Functional Group Position Potential Reactions for Diversification
Indole N-H 1 Alkylation, Arylation, Acylation
Amino 2 Acylation, Sulfonylation, Alkylation, Diazotization
Carbonitrile 3 Hydrolysis to acid/amide, Reduction to amine, Cyclization

Advanced Materials Science Applications

The distinct electronic arrangement of this compound, characterized by a donor-π-acceptor (D-π-A) framework, makes it a promising candidate for applications in advanced materials science. The interplay between the electron-donating amine and the electron-withdrawing nitro and nitrile substituents, mediated by the polarizable indole π-system, suggests its potential utility in fields requiring specific optoelectronic properties.

The molecular structure of this compound is intrinsically suited for the design of organic electronic materials. The D-π-A architecture is a cornerstone strategy for tuning the frontier molecular orbital energies (HOMO and LUMO) of organic molecules. The strong intramolecular charge transfer character, from the amino group to the nitro/cyano groups, is expected to lower the HOMO-LUMO gap. This property is a critical parameter for developing organic semiconductors and conductors. While direct application of this specific molecule is not yet widely documented, its scaffold serves as a model precursor for creating larger conjugated systems where this inherent electronic push-pull effect can be amplified, leading to materials with tailored charge-transport capabilities for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The presence of multiple reactive sites on this compound allows for its incorporation into polymeric structures. The primary amine at the C2 position and the proton at the N1 position of the indole ring are both suitable for polymerization reactions. For instance, the C2-amino group can undergo polycondensation with difunctional monomers such as diacyl chlorides or dialdehydes to form polyamides or polyimines, respectively. This process would embed the rigid, electronically active indole-nitrile unit directly into the polymer backbone. The resulting polymers could exhibit enhanced thermal stability and potentially unique electronic or photophysical properties derived from the indole moiety, making them candidates for specialty high-performance plastics or functional polymer films.

Indole and its derivatives are well-established fluorophores, and the strategic functionalization in this compound provides a methodological advantage for the design of fluorescent probes. mdpi.com The synthesis of such probes typically leverages the reactive C2-amino group as a chemical handle for conjugation.

Methodologically, the amino group can be readily acylated or converted into an isothiocyanate to covalently attach the indole scaffold to biomolecules (like proteins or peptides) or other small molecules designed for specific analyte recognition. rsc.org The strong D-π-A character of the molecule is anticipated to induce a significant bathochromic (red) shift in its absorption and emission spectra compared to unsubstituted indole, moving its fluorescence into a more biologically compatible region of the spectrum. Furthermore, nitroaromatic compounds are known to function as fluorescence quenchers. This property can be exploited to design "pro-fluorescent" probes, where the probe is initially non-fluorescent. Upon a specific chemical reaction, such as the reduction of the nitro group in a hypoxic cellular environment, fluorescence can be "turned on," enabling the detection of specific biological states or enzyme activities. google.comresearchgate.net

Table 1: Influence of Substituents on Indole Photophysical Properties for Probe Design

Substituent Position Type of Group Expected Effect on Fluorescence Methodological Role
C2 Electron Donating (-NH₂) Enhances quantum yield; provides conjugation handle Site for covalent attachment to target molecules via amidation, etc.
C3 Electron Withdrawing (-CN) Red-shifts emission; enhances D-π-A character Modulates electronic properties and Stokes shift.

Functionalization for Targeted Ligand and Catalyst Design

The unique arrangement of functional groups in this compound not only dictates its material properties but also its chemical reactivity, making it a valuable starting point for the synthesis of specialized ligands and catalysts.

The indole core can be a target for asymmetric synthesis to produce chiral molecules with significant biological activity. Methodologies such as catalytic asymmetric dearomatization can transform the planar indole ring into a three-dimensional structure with defined stereocenters. rsc.org The electron-deficient nature of the indole ring in this compound, due to the nitro and cyano groups, makes it susceptible to nucleophilic attack. A methodological approach would involve reacting the molecule with a nucleophile in the presence of a chiral catalyst, such as a chiral phosphoric acid. The catalyst would control the facial selectivity of the attack on the indole ring, leading to the enantioselective formation of a new stereocenter. The amino group at C2 could also be modified to act as a directing group, coordinating to a chiral metal catalyst to guide the stereochemical outcome of transformations at other positions on the indole scaffold.

Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The structure of this compound contains several functional groups that are commonly found in organocatalysts. The amino group and the indole N-H are capable of forming hydrogen bonds, which is a primary mechanism for substrate activation in many organocatalytic transformations. Research on related 3-nitroindoles has shown that the electron-withdrawing nitro group can increase the acidity of adjacent C-H or N-H bonds, enhancing their reactivity. researchgate.net

This molecule could potentially function as a bifunctional catalyst. For instance, in a Michael addition reaction, the indole N-H could act as a hydrogen-bond donor to activate an electrophile, while the C2-amino group could simultaneously act as a Brønsted base or a second hydrogen-bond donor to activate the nucleophile. This cooperative activation is a powerful strategy in catalyst design.

Table 2: Potential Roles of Functional Groups in Organocatalysis

Functional Group Location Potential Catalytic Role Example Reaction Type
Amino Group C2 Hydrogen-bond donor; Brønsted base site Michael Addition, Aldol Reaction
Indole N-H N1 Hydrogen-bond donor; Brønsted acid site Diels-Alder, Friedel-Crafts
Nitro Group C6 Electronic activation of the ring and N-H acidity Enhances H-bonding capability

Chelation Sites for Metal Complexation

The molecular architecture of this compound features several potential donor atoms that can engage in coordination with metal ions, rendering it a versatile ligand in the formation of metal complexes. The spatial arrangement and electronic nature of the amino, nitrile, and nitro functionalities, in conjunction with the indole ring, provide multiple sites for metal chelation. The primary potential coordination sites include the nitrogen atom of the 2-amino group, the nitrogen atom of the 3-nitrile group, the indole ring nitrogen, and the oxygen atoms of the 6-nitro group.

Potential Donor Atoms and Coordination Modes:

The ability of this compound to act as a chelating agent is attributed to the presence of multiple functional groups that can donate lone pairs of electrons to a central metal atom. The most probable chelation would occur through a bidentate mode, involving the nitrogen atoms of the 2-amino group and the 3-nitrile group. This arrangement would lead to the formation of a stable five-membered chelate ring, a common feature in coordination chemistry. uobaghdad.edu.iq

2-Amino Group: The nitrogen atom of the primary amino group at the C2 position is a strong potential donor site. Its lone pair of electrons is readily available for coordination with a metal ion.

3-Nitrile Group: The nitrogen atom of the nitrile group at the C3 position can also act as a donor atom. Nitriles are known to coordinate to metal centers, typically in an end-on fashion. nih.govresearchgate.net The proximity of the nitrile group to the amino group makes bidentate chelation a highly feasible coordination mode. uobaghdad.edu.iq

Indole Nitrogen: The nitrogen atom within the indole ring itself can potentially participate in metal binding. However, its involvement in chelation with the adjacent amino or nitrile groups is sterically less favorable compared to the formation of a five-membered ring by the amino and nitrile groups.

6-Nitro Group: The oxygen atoms of the nitro group can also act as coordination sites. Aromatic nitro groups have been shown to interact with metal centers, which could lead to monodentate or bidentate coordination. organic-chemistry.org

The interplay of these potential donor sites allows for the formation of various coordination complexes, with the specific mode of binding being influenced by the nature of the metal ion, the reaction conditions, and the solvent system employed. The electron-withdrawing nature of the nitro and nitrile groups can also influence the electron density on the indole ring and the amino group, thereby modulating the coordination properties of the ligand.

Below is an interactive data table summarizing the potential chelation sites of this compound.

Functional GroupPotential Donor Atom(s)HybridizationProbable Coordination Mode
2-Amino GroupNitrogensp³Monodentate or as part of a bidentate chelate
3-Nitrile GroupNitrogenspMonodentate or as part of a bidentate chelate
Indole RingNitrogensp²Monodentate (less likely in chelation)
6-Nitro GroupOxygensp²Monodentate or Bidentate

Future Trajectories and Unexplored Frontiers in the Research of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile

Development of Novel and Highly Efficient Synthetic Pathways

A primary focus for future research will be the innovation of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry and are amenable to modern high-throughput techniques.

The future synthesis of 2-amino-6-nitro-1H-indole-3-carbonitrile will likely move away from traditional methods that often rely on harsh conditions or hazardous reagents. rsc.orgnih.gov Green chemistry principles are becoming central to synthetic design, emphasizing waste reduction, energy efficiency, and the use of environmentally benign solvents and catalysts. tandfonline.comtandfonline.comresearchgate.netnih.gov For instance, methods for the regioselective synthesis of 3-nitroindoles are being developed under non-acidic and non-metallic conditions, which presents a significant improvement in terms of environmental impact and safety. rsc.orgrsc.org

Future pathways could leverage techniques such as microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for various indole (B1671886) derivatives. tandfonline.comtandfonline.com Another promising avenue is mechanochemistry, or solvent-free reactions, which can dramatically reduce solvent waste and energy consumption, as demonstrated in eco-friendly Fischer indole syntheses. rsc.org The use of water as a solvent and the development of novel nanocatalysts or reusable catalysts are also key areas of exploration for making indole synthesis more sustainable and economically viable on a larger scale. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Indole Derivatives
ParameterConventional Methods (e.g., Classical Fischer Synthesis)Sustainable/Green Methods
SolventsOften uses volatile organic compounds (VOCs) or strong acids.Water, ionic liquids, deep-eutectic liquids, or solvent-free conditions (mechanochemistry). researchgate.netrsc.org
Energy SourceProlonged heating (reflux). acs.orgMicrowave irradiation, ultrasound, conductive heating in sealed vessels. tandfonline.comacs.org
CatalystsStrong acids (e.g., H₂SO₄, HCl), stoichiometric reagents.Reusable nanocatalysts, green catalysts (e.g., KNaC₄H₄O₆·4H₂O), non-metallic systems. rsc.orgtandfonline.com
Reaction TimeOften several hours to overnight. acs.orgSignificantly reduced, often to minutes. tandfonline.com
Waste GenerationHigher, due to solvent use and byproducts.Minimized, adhering to principles of atom economy. tandfonline.com

To accelerate the discovery and optimization of derivatives of this compound, automation and continuous flow chemistry are set to play a pivotal role. mdpi.comnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. mdpi.comresearchgate.net These include superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to scale up production seamlessly by extending the operation time. mdpi.comresearchgate.net For indole synthesis, flow systems have demonstrated reduced reaction times and increased productivity compared to both batch and microwave-assisted methods. mdpi.com

Furthermore, the integration of automation with miniaturized systems, such as those using acoustic droplet ejection technology, allows for high-throughput screening of reaction conditions on a nanomole scale. nih.govrsc.orgresearchgate.netnih.gov This approach drastically reduces the consumption of reagents and solvents while rapidly generating large datasets on reaction scope and limitations. nih.gov Applying these automated platforms to the synthesis of this compound would enable the rapid creation of diverse chemical libraries for biological screening and structure-activity relationship studies.

Table 2: Features and Advantages of Flow Chemistry in Indole Synthesis
FeatureAdvantage in Synthesizing Complex IndolesReference
Precise ControlExact control over temperature, pressure, and residence time leads to higher selectivity and yield. mdpi.com
Enhanced SafetySmall reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. cardiff.ac.uk
ScalabilityProduction can be easily scaled up by running the system for longer periods ('scaling out'). mdpi.com
EfficiencyReduced reaction times from hours to minutes, leading to higher throughput. researchgate.netcardiff.ac.uk
IntegrationCan be coupled with in-line purification and analysis for a fully automated process. nih.govrsc.org

Exploration of Underutilized Reactivity Modalities

Beyond optimizing its synthesis, future work will focus on exploring the untapped chemical reactivity of the this compound scaffold to generate novel and complex molecular architectures.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules without the need for pre-functionalized starting materials. chim.it While the indole core has reactive sites at the C2 and C3 positions, functionalization of the benzene (B151609) ring (C4-C7) is significantly more challenging. chim.itrsc.orgrsc.org The specific substitution pattern of this compound makes the C4, C5, and C7 positions prime targets for late-stage diversification.

Future research will likely employ transition-metal-catalyzed, directing-group-assisted strategies to achieve site-selective C-H activation at these less reactive positions. rsc.orgacs.orgnih.gov For instance, a transient directing group could be used to facilitate copper- or palladium-catalyzed arylation, alkenylation, or acylation at the C4 or C7 position. acs.orgnih.gov Given the electron-deficient nature of the benzene ring due to the C6-nitro group, exploring C-H functionalization reactions compatible with such substrates will be a key challenge and a significant opportunity for developing novel chemical transformations. nih.gov

Table 3: Potential C-H Functionalization Sites on this compound
PositionChallengePotential StrategyReference
C4Less reactive benzenoid C-H bond; potential steric hindrance.Transient directing group (e.g., glycine) with Pd-catalysis. nih.gov
C5Less reactive benzenoid C-H bond.Directed metallation or transition-metal catalysis with appropriate N-directing groups. acs.org
C7Sterically hindered and electronically deactivated site.Auxiliary-assisted, transition-metal-catalyzed bond formation (e.g., arylation, amidation). rsc.org

Radical chemistry has undergone a renaissance, providing complementary reactivity to traditional two-electron pathways and enabling the construction of complex molecules under mild conditions. acs.org The application of radical-mediated transformations to the this compound core is a largely unexplored frontier.

Future studies could investigate the addition of radicals to the indole nucleus or the generation of an indole-centered radical for subsequent cyclization or intermolecular coupling reactions. researchgate.net Photoredox catalysis, in particular, offers a powerful platform for generating radicals under visible light irradiation, which could be used to forge new C-C or C-heteroatom bonds. researchgate.netsci-hub.se For example, a radical cascade reaction could be designed to build complex polycyclic scaffolds onto the indole core, providing rapid access to novel chemical matter. researchgate.net The electron-withdrawing nitro and cyano groups on the target molecule could profoundly influence its reactivity in radical processes, opening up unique avenues for chemical modification.

Integration with Advanced Spectroscopic and Imaging Techniques

To fully understand the properties and potential applications of this compound, its study must be integrated with state-of-the-art analytical methods. Advanced spectroscopic techniques can provide deep insights into the molecule's electronic structure, which is heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile substituents. rsc.org

Techniques like solvatochromism, which studies the shift in absorption and fluorescence spectra in different solvents, can be used to quantify the molecule's excited-state dipole moment and charge-transfer characteristics. rsc.org A survey of indole derivatives has shown that substitutions on the benzyl (B1604629) ring can significantly alter the energies of the ¹Lₐ and ¹Lₑ transitions, which could be explored for this compound. nih.gov Such studies are crucial for designing molecules with specific optical properties for use as sensors or in nonlinear optics.

Furthermore, the unique fluorescence properties that may arise from the specific substitution pattern could be harnessed for biological imaging. dovepress.com Future research could focus on developing derivatives of this compound as fluorescent probes. These probes could be designed to target specific cellular components or respond to changes in the local microenvironment, enabling the visualization of biological processes in real-time. The integration of molecular imaging techniques, such as fluorescence microscopy, with the synthesis of novel indole-based probes represents a promising direction for future drug development and diagnostics. nih.gov

In-situ Monitoring of Reactions

The synthesis and derivatization of this compound could be significantly optimized through the application of in-situ spectroscopic techniques. These methods offer real-time analysis of reaction kinetics, intermediates, and byproducts, providing a deeper understanding of the reaction mechanism. Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for monitoring the progress of organic reactions. spectroscopyonline.com For instance, in the synthesis of functionalized indoles, in-situ monitoring can track the consumption of reactants and the formation of products, allowing for precise control over reaction conditions to maximize yield and purity. youtube.com

Future research could focus on developing robust in-situ monitoring protocols for the synthesis of this compound and its subsequent chemical transformations. This would involve identifying characteristic spectral signatures for the starting materials, intermediates, and the final product.

Spectroscopic TechniquePotential Application in Monitoring this compound SynthesisKey Parameters to Monitor
Mid-Infrared (IR) SpectroscopyTracking the disappearance of reactant functional groups (e.g., C=O, N-H) and the appearance of product functional groups (e.g., C≡N, NO2).Vibrational frequencies of key functional groups.
Near-Infrared (NIR) SpectroscopyMonitoring changes in the concentration of major reaction components in real-time.Overtone and combination bands of C-H, N-H, and O-H bonds.
Raman SpectroscopyCharacterizing the formation of the indole ring and the introduction of substituents.Vibrational modes of the aromatic backbone and substituent groups.

Single-Molecule Spectroscopy Applications

Single-molecule spectroscopy offers the potential to probe the chemical and physical properties of this compound at an unprecedented level of detail. By isolating and studying individual molecules, researchers can uncover heterogeneities and dynamic behaviors that are obscured in ensemble measurements. acs.org This technique could be particularly valuable in understanding the electronic and photophysical properties of this nitro-containing indole derivative.

Future investigations could employ single-molecule fluorescence or Raman spectroscopy to study the behavior of individual this compound molecules on surfaces or within complex environments. This could provide insights into its potential applications in molecular electronics, sensing, or as a fluorescent probe.

Advanced Computational Modeling for De Novo Design

Machine Learning and AI in Synthetic Route Prediction

AI-Powered Synthesis Planning ToolPotential Application for this compoundPredicted Outcome
Retrosynthesis Prediction AlgorithmsTo identify multiple disconnection strategies for the target molecule.A diverse set of potential starting materials and reaction sequences.
Reaction Outcome Prediction ModelsTo evaluate the feasibility and potential yield of proposed reaction steps.A ranked list of the most promising synthetic routes.
Automated Synthesis PlatformsTo physically execute the most promising synthetic routes in a high-throughput manner.Rapid experimental validation of predicted pathways.

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess large libraries of chemical compounds for their potential biological activity or other properties of interest. bohrium.com This approach is widely used in drug discovery to identify promising lead compounds. mdpi.com Given the prevalence of the indole scaffold in medicinally active compounds, HTVS could be a valuable tool for exploring the therapeutic potential of this compound derivatives. researchgate.netnih.gov

Future research could involve the creation of a virtual library of compounds based on the this compound scaffold. This library could then be screened against various biological targets to identify derivatives with potential anticancer, antimicrobial, or other therapeutic activities. nih.govnih.govacs.org

Cross-Disciplinary Applications Beyond Conventional Organic Synthesis

Integration with Supramolecular Chemistry

The unique structural features of this compound, including its aromatic indole core, amino and nitro functional groups, and cyano group, make it an intriguing candidate for applications in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces behind the formation of self-assembled supramolecular structures.

Future research could explore the ability of this compound to form well-defined supramolecular assemblies, such as gels, liquid crystals, or nanotubes. The properties of these materials could be tuned by modifying the indole scaffold, leading to the development of novel functional materials with applications in areas such as sensing, catalysis, or drug delivery.

Exploration in Nanoscience (e.g., self-assembly of indole units)

The field of nanoscience offers a fertile ground for exploring the unique properties of indole derivatives like this compound. A particularly promising avenue is the investigation of its potential for self-assembly, a process where individual molecular units spontaneously organize into ordered, larger structures. nih.govwikipedia.org This phenomenon is a cornerstone of nanotechnology, enabling the bottom-up fabrication of novel materials and devices with a wide array of applications in biomedical sciences, biosensors, and imaging. nih.govnih.gov

The self-assembly of nanoparticles is driven by the goal of reaching a thermodynamic equilibrium and lowering the system's free energy. wikipedia.org This spontaneous organization is guided by a delicate balance of attractive and repulsive forces between the molecules. youtube.com For organic molecules like this compound, the structure is rich with functional groups—amino, nitro, and nitrile—along with the planar aromatic indole core. These features can facilitate a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for directing the self-assembly process.

The indole nucleus itself is a versatile scaffold, and its derivatives have been a subject of fascination for scientists due to their diverse biological and chemical properties. manipal.eduresearchgate.net The exploration of this compound in nanoscience would involve studying how its specific functional groups can be programmed to form nanostructures like nanotubes, nanowires, or vesicles. The presence of both hydrogen bond donors (the amino group and the indole N-H) and acceptors (the nitrile and nitro groups) suggests a high potential for forming predictable and stable hydrogen-bonded networks, a key directional force in molecular self-assembly. youtube.com

Future research could focus on controlling the morphology of these self-assembled nanostructures by modifying factors such as solvent polarity, temperature, and concentration. youtube.com The resulting nanomaterials could possess unique optical and electronic properties, stemming from the collective behavior of the assembled indole units, opening doors for applications in areas like organic electronics or sensing. youtube.com

Table 1: Potential Non-covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional GroupsPotential Role in Self-Assembly
Hydrogen Bonding Amino (-NH2), Indole (N-H), Nitro (-NO2), Nitrile (-C≡N)Directing the specific orientation and connectivity of molecules.
π-π Stacking Aromatic Indole Ring SystemPromoting the stacking of planar molecules into columnar structures.
Dipole-Dipole Forces Nitro (-NO2), Nitrile (-C≡N)Influencing the overall packing and stability of the assembly.
van der Waals Forces Entire Molecular StructureContributing to the overall cohesion of the self-assembled structure.

Addressing Challenges and Future Opportunities in Indole Chemistry

The broader field of indole chemistry, while mature, continues to present both challenges and exciting opportunities for innovation. manipal.edu These are directly relevant to the future research and application of specific derivatives like this compound.

One of the persistent challenges is the development of efficient, regioselective, and environmentally friendly synthetic methods for indole derivatives. nih.gov While many strategies exist for synthesizing the indole core, modifying specific positions on the ring, such as the C5 or C6 carbons, can be difficult due to issues of reactivity. pharmatutor.org The synthesis of this compound itself involves multi-step processes that may require optimization to improve yields and reduce waste. evitachem.commdpi.com Future opportunities lie in the discovery of novel catalytic systems, potentially using cheaper and more abundant metals like copper, to achieve selective functionalization of the indole scaffold with high efficiency. pharmatutor.org

Another challenge is the inherent instability of some indole derivatives, particularly electron-rich compounds like 3-aminoindoles, which can be sensitive to light and air. mdpi.com This can complicate their synthesis, purification, and storage. Research into more robust protective group strategies or developing derivatives with enhanced stability is a key area for future work.

Despite these challenges, the opportunities are vast. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov There is a continuous drive to design and synthesize novel indole derivatives with improved pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. manipal.edumdpi.com For this compound, future research could involve exploring its biological activity profile, guided by structure-activity relationship (SAR) studies to optimize its therapeutic potential. nih.gov The development of indole-based compounds as kinase inhibitors, for example, is a significant area of interest in cancer therapy. mdpi.com

Furthermore, the unique photophysical properties of certain indole derivatives open up applications in materials science, such as in the development of fluorescent probes or sensors. mdpi.com The combination of functional groups in this compound could impart interesting fluorescent characteristics, warranting investigation into its potential use for monitoring chemical or biological processes. mdpi.com

Table 2: Challenges and Opportunities in Indole Chemistry

ChallengeFuture Opportunity
Selective Functionalization Development of novel, highly regioselective catalytic methods for C-H functionalization. pharmatutor.org
Synthetic Efficiency Designing more convergent and atom-economical synthetic routes to complex indole derivatives. nih.govnih.gov
Compound Stability Creation of more stable indole analogues and improved handling protocols for sensitive compounds. mdpi.com
Understanding Biological Mechanisms In-depth structure-activity relationship (SAR) studies to design potent and selective therapeutic agents. manipal.edunih.gov
Expanding Applications Exploration of indole derivatives in materials science, such as for fluorescent probes and organic electronics. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-amino-6-nitro-1H-indole-3-carbonitrile?

  • Methodology :

  • Bromination/Nitration : Start with indole derivatives (e.g., 1H-indole-3-carbonitrile) and introduce nitro groups via nitration under controlled conditions (e.g., mixed acid systems). Substitution reactions with amines can then introduce the amino group at the 2-position.
  • Cyclization : Use precursors like substituted anilines or nitriles, followed by cyclization agents (e.g., POCl₃ or PPA) to form the indole core.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .
    • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodology :

  • Spectroscopy : UV-Vis spectroscopy to analyze π→π* transitions (nitro and cyano groups). FT-IR for functional group validation (e.g., NH₂ stretching ~3400 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Single-Crystal XRD : Use SHELXL ( ) for refinement to resolve bond lengths and angles, particularly for the nitro and cyano substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and computational models be resolved?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets and compare vibrational frequencies (FT-Raman/IR) with experimental data. Analyze discrepancies in nitro group orientation or hydrogen bonding .
  • XRD Validation : Cross-check computational bond lengths/angles with crystallographic data refined via SHELXL. For example, deviations >0.05 Å may indicate solvent effects or crystal packing forces .

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Focus on hydrogen bonding between the amino/nitro groups and active-site residues .
  • ADMET Prediction : SwissADME or pkCSM to evaluate solubility, bioavailability, and toxicity. Nitro groups may raise red flags for mutagenicity, requiring in vitro validation .

Q. How do reaction conditions influence regioselectivity during functionalization?

  • Methodology :

  • Directed Metalation : Use LDA or Grignard reagents to deprotonate specific positions (e.g., C-2 vs. C-4) before introducing substituents.
  • Electrophilic Aromatic Substitution : Optimize nitration (HNO₃/H₂SO₄) temperature to favor para-nitro placement relative to the cyano group. Monitor by LC-MS .

Q. What strategies mitigate instability of the nitro group under reducing conditions?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc during reductions. Use Pd/C or Zn/HCl for selective nitro reduction while preserving the cyano group .
  • Low-Temperature Reactions : Perform reductions at –20°C to minimize side reactions (e.g., cyano hydrolysis) .

Q. How can researchers validate the compound’s stability in biological assays?

  • Methodology :

  • HPLC Stability Studies : Incubate the compound in PBS or serum at 37°C and track degradation via peak area changes over 24–72 hours.
  • Mass Spectrometric Profiling : Identify degradation products (e.g., amine oxidation or nitro reduction) using LC-HRMS .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.